H2N-Peg6-CH2cooh

PROTAC Linker length Ternary complex

H2N-Peg6-CH2cooh, also known as Amino-PEG6-acetic acid (CAS 1104083-46-6), is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 339.38 and formula C14H29NO8. It features a terminal primary amine and a terminal carboxylic acid separated by a six-unit ethylene glycol spacer.

Molecular Formula C14H29NO8
Molecular Weight 339.38 g/mol
Cat. No. B8098355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-Peg6-CH2cooh
Molecular FormulaC14H29NO8
Molecular Weight339.38 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCC(=O)O)N
InChIInChI=1S/C14H29NO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13,15H2,(H,16,17)
InChIKeyJMFLUGZQOTYAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H2N-Peg6-CH2cooh (Amino-PEG6-Acetic Acid): A Precise 6-Unit PEG Linker for PROTAC and Bioconjugate Synthesis


H2N-Peg6-CH2cooh, also known as Amino-PEG6-acetic acid (CAS 1104083-46-6), is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 339.38 and formula C14H29NO8 . It features a terminal primary amine and a terminal carboxylic acid separated by a six-unit ethylene glycol spacer [1]. This compound belongs to the PEG linker class widely employed in the construction of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Workflow PROTAC and ADC bioconjugate synthesis
Spacer 6-unit PEG, heterobifunctional linker
Reactive groups Primary amine and terminal carboxylic acid

Why Generic Substitution Fails for H2N-Peg6-CH2cooh: PEG Length as a Critical Variable in PROTAC Performance


Substituting H2N-Peg6-CH2cooh with a linker of different PEG length (e.g., PEG4 or PEG8) can profoundly alter PROTAC degradation efficiency, as linker length is not a passive spacer but a 'conformational tuner' that dictates ternary complex formation between the E3 ligase and target protein [1]. Structure-activity relationship (SAR) studies demonstrate that variations as small as two ethylene glycol units can switch degradation activity from effective to null [2]. Even analogs with identical PEG length but different terminal acid spacing (e.g., propionic acid vs. acetic acid) introduce changes in solubility and reaction kinetics due to altered pKa and hydrophobicity, which can disrupt established synthetic protocols . Therefore, generic substitution without empirical validation risks project failure due to suboptimal linker geometry, inconsistent conjugation efficiency, and irreproducible biological results.

PEG length variation

May shift PROTAC degradation efficiency; PEG4 or PEG8 can reduce ternary complex formation compared to PEG6.

Terminal acid spacing

Propionic acid analogs vs. acetic acid alter solubility and pKa, potentially disrupting established conjugation protocols.

Generic substitution

Unvalidated linker replacement risks project failure due to geometry mismatch, inconsistent coupling, and irreproducible biological results.

Quantitative Evidence Guide: H2N-Peg6-CH2cooh vs. PEG4, PEG8, and Other Linker Analogs


PEG6 Linker Length Optimizes PROTAC Ternary Complex Formation Compared to PEG4 and PEG8

In PROTAC design, linker length directly impacts degradation efficiency by controlling the distance between the E3 ligase and target protein. Comparative studies show that PEG6 provides an optimal balance between reach and conformational constraint, whereas shorter (PEG4) and longer (PEG8) linkers can both impair activity. PEG4 may be too short to span the 3+ nm distance required for ternary complex formation [1], while PEG8 introduces excessive flexibility that can reduce effective local concentration [2].

Ternary complex formation
Class-level
PEG6: intermediate end-to-end distance PEG4: may be too short (>3 nm gap) PEG8: excessive flexibility, reduced local concentration
Supports linker-length screening rationale
Model-based; empirical validation needed
PROTAC Linker length Ternary complex

PEG6 Linker Enables Potent GSPT1 Degradation in Retro-2-Based PROTACs, Unlike Shorter PEG2

A structure-activity relationship (SAR) study of Retro-2-based PROTACs directly compared PEG linkers of varying lengths. The research demonstrates that while a PEG2 linker failed to induce degradation, a PEG6 linker successfully degraded the translation termination factor GSPT1 [1]. This finding confirms that linker length is a critical determinant of degradation activity, and that a minimum length (e.g., PEG6) is required for productive ternary complex formation in this system.

GSPT1 degradation activity
Class-level
PEG6 linker: active GSPT1 degradation PEG2 linker: no degradation
Validates PEG6 length for GSPT1-targeting PROTACs
Cell-based SAR study, single reference
PROTAC GSPT1 degradation Structure-activity relationship

H2N-Peg6-CH2cooh Exhibits High Purity (≥98%) Essential for Reproducible Bioconjugation

Reproducibility in PROTAC and ADC synthesis is highly dependent on linker purity. H2N-Peg6-CH2cooh is commercially available with a guaranteed purity of ≥98% from multiple suppliers . This high purity minimizes side reactions and ensures consistent stoichiometry in conjugation steps.

Chemical purity
Supporting evidence
≥98% (HPLC)
Enables reproducible conjugation stoichiometry
Supplier CoA; verify per lot
Purity Bioconjugation Quality control

Solubility in DMSO (10 mM) Enables Seamless Integration into Standard PROTAC Synthesis Workflows

H2N-Peg6-CH2cooh demonstrates solubility of 10 mM in DMSO, a standard solvent for PROTAC synthesis . This solubility profile allows for easy preparation of stock solutions and facilitates homogeneous coupling reactions, which is critical for high-yield PROTAC construction.

DMSO solubility
Supporting evidence
10 mM
Streamlines PROTAC synthesis preparation
Room temperature; confirm under reaction conditions
Solubility DMSO PROTAC synthesis

Predicted pKa of 3.39 Informs pH-Dependent Conjugation Strategies

The predicted acid dissociation constant (pKa) of the terminal carboxylic acid group in H2N-Peg6-CH2cooh is 3.39 . This value is crucial for designing pH-dependent conjugation reactions, such as EDC/NHS coupling, where the carboxylic acid must be deprotonated to react efficiently.

Predicted pKa
Supporting evidence
Acetic acid terminal: pKa 3.39 Propionic acid analog: pKa ~4.8
Guides pH window for EDC/NHS coupling
Predicted value; experimental pKa may vary
pKa Conjugation chemistry pH optimization

Application Scenarios for H2N-Peg6-CH2cooh Based on Quantitative Evidence


High-Throughput PROTAC Library Synthesis Requiring Optimized Linker Geometry

For medicinal chemistry teams building diverse PROTAC libraries, H2N-Peg6-CH2cooh is the rational starting point. Evidence shows PEG6 linkers optimally span the >3 nm distance required for ternary complex formation [1], whereas shorter PEG4 linkers may fail to bridge this gap [1] and longer PEG8 linkers can reduce effective concentration [1]. Using H2N-Peg6-CH2cooh as a core building block maximizes the probability of identifying potent degraders in initial screens, thereby accelerating hit-to-lead timelines.

Synthesis of GSPT1-Degrading PROTACs with Validated Activity

Research groups developing chemical probes for GSPT1 degradation should prioritize H2N-Peg6-CH2cooh. A direct SAR study demonstrates that a PEG6 linker is essential for GSPT1 degradation in Retro-2-based PROTACs, while a PEG2 linker is completely inactive [2]. This empirically validated length requirement makes H2N-Peg6-CH2cooh the preferred linker for replicating and extending these findings, ensuring biological activity from the outset.

Precision Bioconjugation for ADC and Peptide Therapeutics Requiring High Reproducibility

Contract research organizations (CROs) and biopharma companies developing ADCs or PEGylated peptides demand high purity linkers to ensure batch-to-batch consistency. H2N-Peg6-CH2cooh is readily available with ≥98% purity , minimizing side reactions and ensuring precise stoichiometry. Its well-defined solubility (10 mM in DMSO) and pKa (3.39) enable seamless integration into automated synthesis platforms, reducing process development time and regulatory risk.

pH-Controlled Sequential Conjugation Strategies for Complex Biomolecules

For researchers conjugating H2N-Peg6-CH2cooh to biomolecules with multiple reactive groups, the predicted pKa of 3.39 for the terminal carboxylic acid provides a critical control point. By adjusting the reaction pH, chemists can selectively activate the carboxylic acid for EDC/NHS coupling while leaving the amine group protected or unreactive. This precise control is not possible with analogs like NH2-PEG6-COOH, which have a higher pKa (~4.8), potentially altering the pH window for efficient conjugation.

Application
Selection Property
Validation Focus
PROTAC library synthesis
PEG6 linker geometry
Ternary complex formation screening
GSPT1 degrader development
Reported GSPT1 degradation activity
Cellular target engagement
ADC / peptide bioconjugation
High-purity linker
Batch-to-batch conjugation reproducibility
pH-controlled sequential conjugation
Predicted pKa value
pH-dependent activation window
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